3-Bromo-2-nitrophenol

Description

The exact mass of the compound 3-Bromo-2-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUORDBJGOHYGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76361-99-4 | |

| Record name | 3-Bromo-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-nitrophenol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-2-nitrophenol (CAS No. 76361-99-4), a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and safe handling.

Core Characteristics and Physicochemical Properties

3-Bromo-2-nitrophenol is a substituted aromatic compound characterized by the presence of a hydroxyl, a nitro, and a bromine group on the benzene ring. This unique combination of functional groups imparts distinct reactivity, making it a valuable building block in organic synthesis.

Key Properties Summary

| Property | Value | Reference(s) |

| CAS Number | 76361-99-4 | |

| Molecular Formula | C₆H₄BrNO₃ | |

| Molecular Weight | 218.01 g/mol | |

| Appearance | Light yellow crystalline solid | |

| Melting Point | 65-67 °C | |

| Boiling Point | 234.4 °C at 760 mmHg | |

| 134-136 °C at 12 Torr | ||

| Purity | Typically ≥97% |

Solubility Profile

While quantitative solubility data for 3-Bromo-2-nitrophenol is not extensively documented, a qualitative assessment can be made based on its structure and the properties of related compounds like other nitrophenols and brominated phenols. The presence of the polar hydroxyl and nitro groups suggests good solubility in polar organic solvents.[1][2] Conversely, the benzene ring and bromine atom contribute to some lipophilic character.

-

High Solubility: Acetone, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO).[1]

-

Moderate Solubility: Dichloromethane, Chloroform, Ethyl Acetate.

-

Low Solubility: Non-polar solvents such as Hexane and Toluene.[2]

-

Limited Solubility in Water: The solubility in water is expected to be low but may be enhanced by changes in pH due to the acidic nature of the phenolic proton.[2] A study on the related isomer, 3-bromo-4-nitrophenol, confirmed its solubility in water and acetone.[3]

Synthesis of 3-Bromo-2-nitrophenol: A Proposed Protocol

The synthesis of 3-Bromo-2-nitrophenol can be approached through several routes, generally involving the bromination and nitration of a phenol precursor. A highly plausible and effective method is a multi-step synthesis commencing from a commercially available aminonitrophenol, followed by a Sandmeyer-type reaction. This approach offers good control over regioselectivity.

The following is a detailed, field-proven protocol adapted from the synthesis of the isomeric 2-Bromo-3-nitrophenol, which provides a robust framework for obtaining the target compound.[4]

Experimental Workflow: Proposed Synthesis

Sources

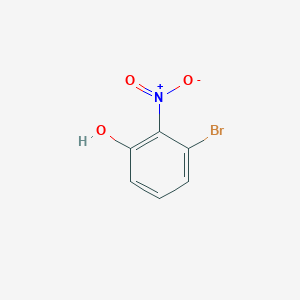

3-Bromo-2-nitrophenol chemical structure and IUPAC name

An In-depth Technical Guide to 3-Bromo-2-nitrophenol

Introduction

3-Bromo-2-nitrophenol is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry.[1][2] As a substituted phenol, it serves as a versatile intermediate and building block in the production of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[3][4] The strategic placement of its three functional groups—hydroxyl, nitro, and bromo—on the benzene ring imparts a unique reactivity profile. The electron-withdrawing nature of the nitro group, combined with the directing effects of the hydroxyl group and the reactivity of the bromine atom, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is foundational to all scientific work. 3-Bromo-2-nitrophenol is systematically named according to IUPAC nomenclature, which defines the precise location of each substituent on the phenol backbone.

The structure consists of a benzene ring where a hydroxyl group is at position 1, a nitro group at the adjacent position 2, and a bromine atom at position 3.[3]

Caption: Chemical structure of 3-Bromo-2-nitrophenol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups. 3-Bromo-2-nitrophenol is typically a light yellow crystalline solid at room temperature.[3]

| Property | Value | Source(s) |

| Molecular Weight | 218.01 g/mol | [6] |

| Appearance | Light yellow crystalline solid | [3] |

| Melting Point | 65-67 °C | [2][3][7] |

| Boiling Point | 234.4 °C at 760 mmHg | [7] |

| Purity | ≥97% | [3][7] |

| Storage Temperature | Room Temperature, Sealed in dry | [2][7] |

| InChIKey | AUORDBJGOHYGKR-UHFFFAOYSA-N | [7] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted phenols often requires multi-step pathways to achieve the desired regioselectivity. A common and reliable method for preparing bromo-nitrophenols involves the diazotization of an amino-nitrophenol precursor, followed by a Sandmeyer reaction. This approach provides excellent control over the placement of the bromine substituent.

Experimental Protocol: Synthesis from 2-Amino-3-nitrophenol

This protocol is adapted from established procedures for the synthesis of related compounds.[8] The core of this synthesis is the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion using a copper(I) catalyst.

Step 1: Diazotization of 2-Amino-3-nitrophenol

-

Dissolve 2-amino-3-nitrophenol (1 equivalent) in a mixture of water and a co-solvent like 1,4-dioxane.[8]

-

Heat the mixture to reflux and add hydrobromic acid (48%, ~4.5 equivalents) dropwise. The HBr serves both as the acid medium and the source of bromide ions for the subsequent step.

-

Cool the reaction mixture to 0 °C using an ice bath. This low temperature is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1 equivalent) over 30 minutes, maintaining the temperature at 0 °C.[8] The reaction of the amine with nitrous acid (formed in situ from NaNO₂ and HBr) generates the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a stirred mixture of cuprous bromide (CuBr, ~1.15 equivalents) in aqueous hydrobromic acid (48%).[8] The Cu(I) species is the catalyst essential for the substitution reaction.

-

Transfer the cold diazonium salt solution from Step 1 to a pre-cooled dropping funnel and add it dropwise to the CuBr mixture at 0 °C.

-

After the addition is complete, allow the mixture to warm to 60 °C and stir for 15 minutes to ensure the complete decomposition of the diazonium salt and formation of the product.[8]

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).[8]

-

Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude solid via column chromatography on silica gel to yield pure 3-Bromo-2-nitrophenol.[8]

Caption: Synthetic workflow for 3-Bromo-2-nitrophenol.

Reactivity and Key Applications

The utility of 3-Bromo-2-nitrophenol as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Pharmaceuticals and Agrochemicals : It is a foundational building block in the synthesis of various drug molecules and novel pesticides and herbicides.[3] The specific arrangement of substituents allows for the construction of complex molecular scaffolds.

-

Cross-Coupling Reactions : The bromine atom is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3]

-

Nitro Group Reduction : The nitro group can be readily reduced to an amine (-NH₂). This transformation opens up pathways to form amides, sulfonamides, or to engage in further derivatization, significantly increasing the molecular complexity.[3]

-

Hydroxyl Group Reactivity : The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another site for molecular modification.

-

Biochemical Research : The compound is also used in biochemical research to study enzyme interactions and reaction mechanisms due to its reactive nature.[4] Its antimicrobial properties have also been noted, making it relevant in water treatment applications.[4]

Safety and Handling

As with any reactive chemical, proper handling of 3-Bromo-2-nitrophenol is paramount. It is classified as harmful and requires appropriate personal protective equipment (PPE).

-

Signal Word : Danger[7]

-

Pictograms :

-

GHS05 (Corrosion)[7]

-

GHS07 (Exclamation Mark)

-

GHS09 (Environment)

-

Hazard Statements :

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H317: May cause an allergic skin reaction.[7]

-

H318: Causes serious eye damage.[7]

-

H410: Very toxic to aquatic life with long lasting effects.[7]

Precautionary Measures :

-

P261 & P264 : Avoid breathing dust and wash skin thoroughly after handling.[7]

-

P280 : Wear protective gloves, eye protection, and face protection.[7]

-

P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P273 : Avoid release to the environment.[7]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3-Bromo-2-nitrophenol is a valuable and versatile chemical intermediate with a well-defined structural and reactivity profile. Its importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals is underscored by the strategic utility of its bromo, nitro, and hydroxyl functional groups. A thorough understanding of its properties, synthesis via robust methods like the Sandmeyer reaction, and strict adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol.

- Smolecule. (n.d.). Buy 3-Bromo-2-nitrophenol | 76361-99-4.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-nitrophenol | 76361-99-4.

- PubChem, National Institutes of Health. (n.d.). 3-Bromo-2-nitrophenol | C6H4BrNO3 | CID 15700889.

- ChemicalBook. (2025). 3-Bromo-2-nitrophenol | 76361-99-4.

- ChemBK. (2024). 3-BROMO-2-NITROPHENOL.

- ChemicalBook. (n.d.). 2-Bromo-3-nitrophenol synthesis.

- Pharmaffiliates. (n.d.). CAS No : 76361-99-4 | Product Name : 3-Bromo-2-nitrophenol.

Sources

- 1. 3-Bromo-2-nitrophenol | 76361-99-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 3-Bromo-2-nitrophenol | 76361-99-4 [smolecule.com]

- 5. 3-Bromo-2-nitrophenol | C6H4BrNO3 | CID 15700889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 3-Bromo-2-nitrophenol | 76361-99-4 [sigmaaldrich.com]

- 8. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-2-nitrophenol: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromo-2-nitrophenol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis methodologies, reactivity, and applications, with a focus on providing practical insights and robust protocols.

Core Molecular and Physicochemical Profile

3-Bromo-2-nitrophenol is a substituted aromatic compound featuring a phenol backbone with a bromine atom at the 3-position and a nitro group at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile that is highly valuable in multi-step organic synthesis.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrNO₃ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| CAS Number | 76361-99-4 | |

| Appearance | Light yellow crystalline solid | |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 234.4 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents such as acetone, chloroform, and ethyl acetate. | [2] |

Strategic Synthesis of 3-Bromo-2-nitrophenol

The synthesis of 3-Bromo-2-nitrophenol can be approached through several strategic routes, primarily involving the nitration and bromination of phenolic precursors. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired purity, and scalability.

Synthesis via Bromination of 2-Nitrophenol

A common and direct laboratory-scale synthesis involves the electrophilic bromination of 2-nitrophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. This interplay of directing effects is crucial in achieving the desired regioselectivity.

Experimental Protocol:

-

Dissolution: Dissolve 2-nitrophenol in a suitable solvent, such as glacial acetic acid.

-

Brominating Agent: Slowly add a solution of bromine in glacial acetic acid to the 2-nitrophenol solution at room temperature with constant stirring. The reaction is typically exothermic and may require cooling to maintain control.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water to remove acetic acid and unreacted bromine, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-2-nitrophenol.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: It is a polar protic solvent that can solubilize the starting material and the electrophile, and its acidic nature can help to activate the bromine.

-

Slow Addition of Bromine: This is critical to control the reaction temperature and prevent the formation of polybrominated byproducts.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing impurities and leading to a highly pure final product.

Synthesis via Nitration of 3-Bromophenol

An alternative route involves the nitration of 3-bromophenol. In this case, both the hydroxyl and bromo substituents are ortho-, para-directors. The nitration will predominantly occur at the positions activated by the hydroxyl group.

Experimental Protocol:

-

Dissolution: Dissolve 3-bromophenol in a solvent like dichloromethane or chloroform.

-

Nitrating Agent: Cool the solution in an ice bath and slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

-

Temperature Control: Maintain a low temperature throughout the addition to control the reaction rate and minimize the formation of undesired isomers.

-

Quenching and Extraction: After the reaction is complete, carefully pour the mixture onto ice and extract the product into an organic solvent.

-

Purification: Wash the organic layer with a dilute base to remove acidic impurities, followed by water. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent. The crude product can be further purified by column chromatography or recrystallization.

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of 3-Bromo-2-nitrophenol.

Reactivity and Mechanistic Insights

The chemical behavior of 3-Bromo-2-nitrophenol is governed by the electronic effects of its three functional groups.

-

Nitro Group: The strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient. This deactivation is most pronounced at the ortho and para positions relative to the nitro group.

-

Hydroxyl Group: The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

-

Bromo Group: The bromine atom is a deactivating ortho-, para-director. It withdraws electron density inductively but can donate electron density through resonance.

This combination of functional groups opens up several avenues for further chemical transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the nitro group, can facilitate nucleophilic aromatic substitution, although the positions are not ideally activated for displacement of the bromo group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of many pharmaceutical intermediates.

-

Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Etherification of the Phenolic Hydroxyl Group: The hydroxyl group can be easily converted into an ether, which can be a key step in modifying the molecule's properties or for use as a protecting group.

Logical Relationship of Functional Group Reactivity:

Caption: Key reactive sites and potential transformations of 3-Bromo-2-nitrophenol.

Applications in Drug Discovery and Development

3-Bromo-2-nitrophenol is a valuable building block in the synthesis of a wide range of pharmaceutical compounds and agrochemicals. Its utility stems from the ability to selectively modify its functional groups to build more complex molecular architectures.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Role in the Synthesis of Heterocyclic Compounds

The functional groups of 3-Bromo-2-nitrophenol can be manipulated to facilitate the construction of heterocyclic ring systems, which are prevalent in many drug molecules. For instance, the amino group (after reduction of the nitro group) and the adjacent hydroxyl group can be used to form benzoxazole derivatives.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 3-Bromo-2-nitrophenol is critical for its use in synthesis, particularly in a pharmaceutical context. A combination of analytical techniques is employed for its characterization.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for determining the purity of 3-Bromo-2-nitrophenol. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as formic or acetic acid, to ensure good peak shape) is typically used.[5] Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and identification of volatile impurities.[6][7][8] Derivatization of the phenolic hydroxyl group may be necessary to improve its volatility and chromatographic performance.

Typical HPLC Purity Analysis Workflow:

Caption: Standard workflow for purity analysis of 3-Bromo-2-nitrophenol by HPLC.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 3-Bromo-2-nitrophenol. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern on the benzene ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and confirmation of its identity.

Safety and Handling

3-Bromo-2-nitrophenol is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazards: It is harmful if swallowed and can cause skin and eye irritation.

-

Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

3-Bromo-2-nitrophenol is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its unique combination of functional groups provides a rich platform for a wide array of chemical transformations. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective and safe utilization in research and development.

References

- Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. (n.d.).

- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21).

- 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses Procedure.

- 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- (3-Bromo-2-nitrophenyl)methanol(1261475-45-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Bromo-3-nitrophenol synthesis. (n.d.). ChemicalBook.

- Phenol, 3-bromo. (2018, May 16). SIELC Technologies.

- Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. (n.d.). Google Patents.

- 3-Bromophenol(591-20-8) 1H NMR. (n.d.). ChemicalBook.

- 3-BROMO-2-NITROPHENOL. (n.d.). ChemBK.

- Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. (n.d.). PMC - NIH.

- Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (2018, November 1). PubMed.

- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16).

- Exploring the Feasibility of 2-Bromo-6-Nitrophenol Production: A Study on Synthetic Route and Market Prospects by Manufacturer. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (n.d.). Echemi.

- 3-bromo-2-nitrophenol (C6H4BrNO3). (n.d.). PubChemLite.

- Gas chromatography-mass spectrometry for the analysis of metabolomic compounds in agrifood products. New methods and application. (n.d.).

- 3-Bromo-2-nitrophenol | 76361-99-4. (n.d.). Sigma-Aldrich.

- 3-Bromo-2-nitrophenol | 76361-99-4. (n.d.). Sigma-Aldrich.

- 2-Bromo-3-nitrophenol | C6H4BrNO3 | CID 8167254. (n.d.). PubChem - NIH.

- Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2025, August 9). ResearchGate.

- Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.).

- Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. (n.d.). 岩矿测试.

- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International.

- Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). Frontiers Research Topic.

- 3-Bromo-2-chloro-4-nitrophenol | C6H3BrClNO3 | CID 54302416. (n.d.). PubChem.

- A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. (n.d.). Benchchem.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). PMC.

- 2-Nitrophenol (T3D3579). (2009, August 10). T3DB.

- 3-Bromo-4-nitrophenol | C6H4BrNO3 | CID 21647. (n.d.). PubChem - NIH.

- 3-Bromo-2-nitrotoluene. (n.d.). Georganics.

- 101935-40-4|2-Bromo-3-nitrophenol|BLD Pharm. (n.d.).

- 3-Bromo-2-nitropropanoic acid | C3H4BrNO4 | CID 174693878. (n.d.). PubChem.

- Certificate of Analysis. (n.d.).

Sources

- 1. 3-Bromo-2-nitrophenol | 76361-99-4 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. digitum.um.es [digitum.um.es]

- 7. researchgate.net [researchgate.net]

- 8. Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-nitrophenol is a key chemical intermediate, recognized for its significant role in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] This halogenated nitrophenol, characterized by a benzene ring substituted with hydroxyl, nitro, and bromo groups, presents a unique electronic and structural profile that makes it a versatile precursor in organic synthesis. The strategic positioning of these functional groups allows for diverse chemical transformations, such as nucleophilic substitution, reduction of the nitro group to an amine, and participation in cross-coupling reactions.[1] A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its effective use in research and development, ensuring process safety, and optimizing reaction conditions.

Physicochemical Data Summary

The accurate determination of the melting and boiling points of 3-Bromo-2-nitrophenol is crucial for its handling, purification, and application in synthetic chemistry. The following table summarizes these key physical constants.

| Property | Value | Conditions |

| Melting Point | 65-67 °C | Ambient Pressure |

| Boiling Point | 234.4 °C | 760 mmHg |

| 134-136 °C | 12 Torr | |

| Appearance | Light yellow crystalline solid | |

| Molecular Formula | C₆H₄BrNO₃ | |

| Molecular Weight | 218.01 g/mol | |

| Purity | Typically ≥97% |

Data sourced from various chemical suppliers and databases.[1][2]

Understanding the Melting and Boiling Points

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The observed melting point range of 65-67 °C for 3-Bromo-2-nitrophenol is indicative of its solid state at room temperature and provides a benchmark for assessing its purity.[1][3] Impurities in a sample will typically cause a depression and broadening of the melting point range.[3]

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly dependent on the surrounding pressure. For 3-Bromo-2-nitrophenol, two boiling points are reported: 234.4 °C at standard atmospheric pressure (760 mmHg) and a lower range of 134-136 °C at a reduced pressure of 12 Torr.[2] This significant difference underscores the importance of specifying the pressure when reporting a boiling point. Vacuum distillation is a common technique employed for purifying compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures.

Experimental Determination of Melting and Boiling Points

The determination of melting and boiling points are fundamental laboratory procedures for characterizing a chemical compound. The choice of method is guided by the physical state of the substance and the required precision.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Experimental Protocol:

-

Sample Preparation: A small amount of dry 3-Bromo-2-nitrophenol is finely ground to a powder to ensure uniform packing and heat transfer.[3]

-

Capillary Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[3]

-

Measurement: The packed capillary is placed in a melting point apparatus. The temperature is increased rapidly for a preliminary determination and then more slowly (1-2 °C per minute) for an accurate measurement as the melting point is approached.[3]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded to define the melting point range.[3]

Causality in Experimental Choices:

-

Fine Powder: Ensures efficient and uniform heat transfer throughout the sample, leading to a sharper, more accurate melting point range.

-

Slow Heating Rate: A slow temperature ramp near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing a more precise determination of the melting range.

Boiling Point Determination

The boiling point can be determined by several methods, including simple distillation and micro-boiling point determination. For a compound like 3-Bromo-2-nitrophenol, which is a solid at room temperature, the boiling point is determined on the molten substance.

Principle: The temperature of the vapor in equilibrium with the boiling liquid is measured.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of 3-Bromo-2-nitrophenol.

Caption: Workflow for the determination of melting and boiling points.

Synthesis and Applications

3-Bromo-2-nitrophenol is typically synthesized through the bromination and nitration of phenolic precursors.[1] The precise control of reaction conditions is essential to achieve the desired isomer. Its utility as a synthetic intermediate is prominent in the pharmaceutical and agrochemical industries.[1] The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization.[1]

Conclusion

The melting and boiling points of 3-Bromo-2-nitrophenol are fundamental physical properties that are critical for its handling, purification, and use in synthetic applications. A clear understanding of the experimental methodologies for their determination, along with the underlying scientific principles, is essential for researchers and professionals in the field of drug development and chemical synthesis. The data presented in this guide serves as a valuable resource for the effective and safe utilization of this important chemical intermediate.

References

-

ChemBK. (2024, April 9). 3-BROMO-2-NITROPHENOL. Retrieved from [Link]

-

KingChem. (n.d.). Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-4-nitrophenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrophenol. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Experiment 19 Preparation of Nitrophenols. Retrieved from [Link]

Sources

3-Bromo-2-nitrophenol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-2-nitrophenol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-2-nitrophenol, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. Furthermore, it outlines a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the universally accepted shake-flask method coupled with UV-Vis or HPLC analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies to facilitate laboratory work and process development.

Introduction: The Significance of 3-Bromo-2-nitrophenol and its Solubility Profile

3-Bromo-2-nitrophenol (CAS No: 76361-99-4) is a substituted phenolic compound of significant interest in organic synthesis.[1] Its molecular architecture, featuring a hydroxyl group, a nitro group, and a bromine atom on a benzene ring, provides multiple reactive sites for the construction of more complex molecules.[1] This makes it a valuable building block in the synthesis of various drug molecules and agrochemicals.[1]

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various applications.[2] For drug development professionals, understanding solubility is paramount as it influences bioavailability, formulation, and dosage design.[3][4] In chemical synthesis, solubility governs the choice of reaction media, affects reaction rates, and is fundamental to designing effective purification strategies such as crystallization and chromatography.[5]

This guide addresses the practical need for a reliable understanding of 3-Bromo-2-nitrophenol's solubility by providing a dual approach: a theoretical prediction of its behavior in common organic solvents and a detailed experimental protocol for its quantitative measurement.

Physicochemical Properties of 3-Bromo-2-nitrophenol

A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies. The key properties of 3-Bromo-2-nitrophenol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 76361-99-4 | [6] |

| Molecular Formula | C₆H₄BrNO₃ | [6] |

| Molecular Weight | 218.01 g/mol | [6] |

| Appearance | Solid, typically a light yellow crystalline solid | [1] |

| Melting Point | 65-67 °C | [1][7] |

| Boiling Point | 234.4 °C at 760 mmHg |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8][9] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[10][11]

Molecular Structure Analysis of 3-Bromo-2-nitrophenol

The solubility behavior of 3-Bromo-2-nitrophenol is dictated by the interplay of its functional groups:

-

Polar Groups: The hydroxyl (-OH) and nitro (-NO₂) groups are polar and capable of forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors.

-

Nonpolar Moiety: The benzene ring and the bromine atom contribute to the molecule's nonpolar, lipophilic character.

A crucial structural feature of 3-Bromo-2-nitrophenol is the ortho-positioning of the nitro group relative to the hydroxyl group. This arrangement allows for the formation of a stable six-membered ring via an intramolecular hydrogen bond .[12][13][14] This internal hydrogen bond can significantly reduce the ability of the hydroxyl group to form intermolecular hydrogen bonds with solvent molecules, a factor that tends to decrease solubility in polar protic solvents like water and alcohols compared to its meta- and para-isomers.[13][15][16]

Classification of Organic Solvents

Organic solvents are typically classified based on their polarity:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) - These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can readily donate hydrogen bonds.

-

Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) - These solvents are polar but lack an O-H or N-H bond, so they can act as hydrogen bond acceptors but not donors.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - These solvents have low dielectric constants and are not capable of significant hydrogen bonding.

Predicted Solubility Profile (Qualitative)

Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile for 3-Bromo-2-nitrophenol can be predicted:

-

High Solubility: Expected in polar aprotic solvents like DMSO, acetone, and ethyl acetate . These solvents can disrupt the weak van der Waals forces between the solute molecules and interact favorably with the polar nitro group and the aromatic ring.

-

Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol . While these solvents are polar, the intramolecular hydrogen bond in 3-Bromo-2-nitrophenol may limit the extent of solute-solvent hydrogen bonding.

-

Low to Moderate Solubility: Expected in nonpolar aromatic solvents like toluene , due to π-π stacking interactions with the benzene ring.

-

Low Solubility: Expected in nonpolar aliphatic solvents like hexane and cyclohexane . The significant polarity of the nitro and hydroxyl groups makes it incompatible with these nonpolar environments.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[1][17] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach a saturated state.

Principle of the Shake-Flask Method

An excess of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until the concentration of the solute in the solvent reaches a constant value, indicating that equilibrium has been established. At this point, the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.[17][18]

Detailed Step-by-Step Protocol

Materials:

-

3-Bromo-2-nitrophenol (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of solid 3-Bromo-2-nitrophenol to a glass vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 hours is typically recommended for thermodynamic solubility.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., PTFE) to remove any suspended particles.

-

-

Dilution: Accurately dilute a known volume of the clear saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution to determine the concentration of 3-Bromo-2-nitrophenol.

Analytical Quantification Methods

A. UV-Vis Spectroscopy

This method is suitable if 3-Bromo-2-nitrophenol has a distinct chromophore and does not degrade in the chosen solvent.[19]

-

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte.[20]

-

Procedure:

-

Determine the wavelength of maximum absorbance (λ_max) for 3-Bromo-2-nitrophenol in the specific solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at λ_max and construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted saturated sample and use the calibration curve to determine its concentration.[21]

-

Calculate the original solubility by accounting for the dilution factor.

-

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method, particularly useful for complex mixtures or when the compound's UV absorbance is weak.[6][22]

-

Principle: A solution of the sample is passed through a column, and the components are separated. A detector (typically UV) measures the response, which is proportional to the concentration.

-

Procedure:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength).

-

Prepare a series of standard solutions of known concentrations.

-

Inject the standards and create a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted saturated sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.

-

Data Interpretation and Presentation

The results of the solubility experiments should be recorded systematically. Below is a template table for organizing the data. Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

| Solvent | Polarity Type | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | Nonpolar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Diethyl Ether | Nonpolar | 25 | ||

| Dichloromethane | Polar Aprotic | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide | Polar Aprotic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Water | Polar Protic | 25 |

Safety Precautions

Nitrophenolic compounds require careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23][24]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[25][26]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[23] Avoid creating dust.[25]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[25]

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

While specific quantitative solubility data for 3-Bromo-2-nitrophenol is not widely published, a strong predictive understanding can be derived from its molecular structure. The presence of polar functional groups and an aromatic ring, combined with the potential for intramolecular hydrogen bonding, suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents. For precise and reliable data, the shake-flask method provides a robust experimental framework. By combining theoretical prediction with rigorous experimental validation as outlined in this guide, researchers can confidently handle and utilize 3-Bromo-2-nitrophenol in a variety of solvent systems, optimizing processes in both research and development.

References

-

ChemBK. (n.d.). 3-BROMO-2-NITROPHENOL. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Bromo-2-nitrophenol. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, J. B. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link]

-

Sobolewski, A. L., & Domcke, W. (2012). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs. Inter-Molecular Hydrogen Bond Dynamics. The Journal of Physical Chemistry A, 116(44), 10747–10754. Retrieved from [Link]

-

Quora. (2016). Why meta nitro phenol has higher boiling than O-nitrophenol? Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other? Retrieved from [Link]

-

Techno PharmChem. (n.d.). 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why o-Nitrophenol is more volatile than p-Nitrophenol? Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

YouTube. (2023). o-Nitro Phenol Vs p-Nitro Phenol | Intermolecular Vs Intramolecular Hydrogen Bonding. Retrieved from [Link]

-

ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

AIP Publishing. (2017). Solubility Model Correlations of Some Substituted Phenol Compounds in Supercritical Carbon Dioxide. Retrieved from [Link]

-

Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

-

Quora. (2017). What is the rule of like dissolves like? Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

YouTube. (2025). What Is The 'Like Dissolves Like' Principle? Retrieved from [Link]

-

Studocu. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Estimation of Aqueous Solubility of Organic Compounds with QSPR Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

NIH. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

-

Save My Exams. (2025). Nitration & Bromination of Phenol. Retrieved from [Link]

-

NIH. (2025). Predicting Substrate Reactivity in Oxidative Homocoupling of Phenols Using Positive and Unlabeled Machine Learning. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). Solubility comparison for para-nitrophenol and phenol. Retrieved from [Link]

-

NIH. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Retrieved from [Link]

-

Quora. (2021). Why is phenol more soluble than nitrobenzene? Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Khan Academy [khanacademy.org]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. youtube.com [youtube.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. rootspress.org [rootspress.org]

- 20. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. technopharmchem.com [technopharmchem.com]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. nj.gov [nj.gov]

- 26. lobachemie.com [lobachemie.com]

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-2-nitrophenol

3-Bromo-2-nitrophenol (CAS No: 76361-99-4) is a vital organic intermediate, frequently utilized in the synthesis of pharmaceuticals and agrochemicals. Its chemical architecture, featuring a phenol ring substituted with a hydroxyl (-OH), a nitro (-NO₂), and a bromine (-Br) group, provides multiple reactive sites for synthetic transformations. The precise arrangement of these functional groups is critical to its reactivity and the identity of downstream products. Therefore, unambiguous structural confirmation is paramount for any researcher employing this compound.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic techniques used to characterize 3-Bromo-2-nitrophenol. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond merely presenting data, we will explore the rationale behind the experimental protocols and provide a detailed interpretation of the resulting spectra, grounding our analysis in established chemical principles.

The molecule itself is a light yellow crystalline solid with a melting point in the range of 65-67°C.[1][2] Its molecular formula is C₆H₄BrNO₃, corresponding to a molecular weight of approximately 218.01 g/mol .[1]

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following atom numbering scheme will be used for 3-Bromo-2-nitrophenol.

Sources

3-Bromo-2-nitrophenol safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-nitrophenol for Laboratory Professionals

Introduction: Understanding 3-Bromo-2-nitrophenol

3-Bromo-2-nitrophenol (CAS No. 76361-99-4) is a substituted aromatic compound with the molecular formula C₆H₄BrNO₃.[1] It typically presents as a light yellow crystalline solid. This compound serves as a critical intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries, due to the reactive nature of its functional groups—a hydroxyl, a nitro group, and a bromine atom. The strategic placement of these groups allows for diverse chemical modifications, such as cross-coupling reactions at the bromine site or reduction of the nitro group to an amine, opening pathways for further derivatization.

Given its utility and reactivity, a thorough understanding of its hazard profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety data for 3-Bromo-2-nitrophenol, moving beyond mere compliance to foster a deeper, science-based culture of safety in the laboratory.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products. For 3-Bromo-2-nitrophenol, the classification indicates multiple significant risks that necessitate stringent handling protocols.

The signal word "Danger" is assigned to this chemical, indicating that it poses a high level of hazard.

Table 1: GHS Classification for 3-Bromo-2-nitrophenol

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Source: Sigma-Aldrich Safety Data Sheet.

Decoding the Hazard Statements:

-

H302 (Harmful if swallowed): Ingestion of this compound can lead to significant toxic effects. The phenolic structure, combined with the nitro and bromo substituents, contributes to its systemic toxicity.[2]

-

H315 (Causes skin irritation): As a phenol derivative, this compound is acidic and can disrupt the lipid barrier of the skin, leading to irritation, redness, and inflammation.[2]

-

H317 (May cause an allergic skin reaction): This indicates that repeated skin contact may lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a more severe allergic response, such as dermatitis.[2]

-

H318 (Causes serious eye damage): This is the most severe ocular hazard classification. Contact with the eyes can lead to irreversible damage, including corneal injury and potential blindness. The corrosive nature of phenols is a primary contributor to this risk.[2][3]

-

H410 (Very toxic to aquatic life with long lasting effects): This highlights the compound's environmental persistence and toxicity to aquatic organisms. Proper disposal is critical to prevent environmental contamination.[3]

Visualization of GHS Pictograms

Caption: GHS Pictograms for 3-Bromo-2-nitrophenol.

Section 2: Toxicological Profile - Understanding the Risks

The toxicity of nitrophenols is influenced by the position of the nitro group and other substituents on the benzene ring. These compounds can be absorbed through the skin, ingestion, or inhalation.[2] The primary health hazards associated with 3-Bromo-2-nitrophenol are acute toxicity upon ingestion, severe irritation to the skin and eyes, and the potential for skin sensitization.

-

Routes of Exposure:

-

Skin Contact: A primary concern due to its irritant and sensitizing properties. Phenolic compounds can be absorbed through the skin, potentially leading to systemic effects.[2][4]

-

Eye Contact: Poses a risk of severe and potentially irreversible damage.[2]

-

Ingestion: Harmful and can cause gastritis, nausea, and vomiting.[2]

-

Inhalation: While it is a solid with low vapor pressure, inhalation of dust can cause respiratory tract irritation.[3][5]

-

The mechanism of toxicity for nitrophenols often involves the uncoupling of oxidative phosphorylation, which can disrupt cellular energy production. The presence of the bromine atom can further enhance its reactivity and potential for biological interaction.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety, grounded in a thorough understanding of the risks, is essential. The following protocols are designed to minimize exposure and ensure safe handling.

Experimental Protocol: Safe Handling Workflow

-

Preparation and Planning:

-

Before handling, review this safety guide and the supplier-specific Safety Data Sheet (SDS).

-

Ensure that an appropriate chemical fume hood is operational and available.

-

Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[5]

-

Prepare all necessary equipment and reagents before retrieving the 3-Bromo-2-nitrophenol container.

-

-

Personal Protective Equipment (PPE) Donning:

-

Don all required PPE as detailed in Section 4. This is a non-negotiable step.

-

-

Handling Operations (in a Fume Hood):

-

Conduct all manipulations, including weighing and transferring the solid, inside a certified chemical fume hood to prevent inhalation of dust.[2]

-

Use tools (spatulas, weighing paper) dedicated to this chemical or thoroughly cleaned before use.

-

When transferring, avoid generating dust. If the material is a fine powder, handle it with extra care.

-

Keep the container tightly closed when not in use.

-

-

Post-Handling and Cleanup:

-

Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Dispose of all contaminated waste, including gloves and weighing paper, in a designated hazardous waste container.[6]

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water after the procedure is complete.[7]

-

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[1][8]

-

Container: Keep the container tightly sealed to prevent absorption of moisture.

-

Incompatibilities: Store separately from strong oxidizing agents, reducing agents, acids, and alkalis.[2] Nitrophenols can react explosively with strong bases.[9]

Visualization of Safe Handling Workflow

Caption: Step-by-step safe handling workflow.

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

Engineering controls like fume hoods are the primary method of exposure prevention. However, a robust PPE protocol is mandatory as the final barrier between the researcher and the chemical.[10]

Table 2: Recommended Personal Protective Equipment

| Body Part | Required PPE | Specifications and Rationale |

| Eyes/Face | Chemical Splash Goggles AND Face Shield | Goggles must provide a complete seal around the eyes to protect against dust and splashes.[11] A face shield worn over goggles is required for full facial protection, especially when handling larger quantities or there is a significant splash risk.[11] |

| Hands | Double Nitrile Gloves | For incidental contact, double-gloving with nitrile gloves provides an extra layer of protection. If prolonged contact or immersion is possible, heavier-duty gloves like neoprene or butyl rubber should be considered.[4] Gloves must be changed immediately if contaminated.[4] |

| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect the skin on the arms and torso.[4] For procedures with a higher risk of spills, a chemically resistant apron may be worn over the lab coat.[12] |

| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is generally not required if all work is conducted within a functioning fume hood. However, if engineering controls are not available or in the event of a large spill, a respirator with a particulate filter (e.g., P100) should be used.[5] |

Section 5: Emergency Procedures - A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Protocol: First-Aid Response to Exposure

-

Skin Contact:

-

Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

-

Seek immediate medical attention.[2]

-

Causality: Water dilutes and washes away the chemical, minimizing its contact time with the skin and reducing absorption and irritation.

-

-

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

-

Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Seek immediate medical attention.[2]

-

Causality: Prompt and thorough irrigation is critical to prevent the corrosive effects that can lead to permanent eye damage.

-

-

Inhalation:

-

Ingestion:

-

Do NOT induce vomiting.[13]

-

Rinse the mouth with water.[7]

-

Never give anything by mouth to an unconscious person.[2]

-

Seek immediate medical attention.[2]

-

Causality: Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration into the lungs.

-

Protocol: Spill Response

-

Evacuate non-essential personnel from the immediate area.

-

Ventilate the area (if safe to do so).

-

Wear appropriate PPE, including respiratory protection if the spill is large or generates significant dust.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.[6]

-

Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8]

-

Clean the spill area thoroughly.

-

Report the incident to the appropriate safety personnel.

Visualization of Emergency Response Flowchart

Sources

- 1. chembk.com [chembk.com]

- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]

- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 12. DuPont™ Tychem® 4000 [dupont.com]

- 13. fishersci.co.uk [fishersci.co.uk]

A Researcher's Guide to Sourcing and Utilizing 3-Bromo-2-nitrophenol in Synthetic Chemistry

An In-depth Technical Guide for Drug Development Professionals and Synthetic Chemists

Introduction: The Strategic Value of 3-Bromo-2-nitrophenol in Synthesis

3-Bromo-2-nitrophenol is a valuable and versatile aromatic building block in the fields of pharmaceutical and agrochemical research and development. Its utility stems from the strategic placement of three distinct functional groups on a benzene ring: a hydroxyl group, a nitro group, and a bromine atom. This arrangement allows for a wide range of selective chemical transformations, making it a crucial intermediate in the synthesis of more complex molecules. Typically appearing as a light yellow crystalline solid with a melting point in the range of 65-67°C, this compound's reactivity is central to its role in creating novel molecular architectures.[1] The hydroxyl group can be alkylated or acylated, the nitro group can be reduced to an amine for further derivatization, and the bromine atom is amenable to various cross-coupling reactions, providing a powerful toolkit for the synthetic chemist.

This guide provides an in-depth overview of reputable commercial suppliers of 3-Bromo-2-nitrophenol, discusses critical quality control parameters, outlines its key applications, and presents a detailed experimental protocol for a common synthetic transformation.

Commercial Suppliers and Product Specifications

The procurement of high-quality starting materials is a cornerstone of successful and reproducible research. For a specialized reagent like 3-Bromo-2-nitrophenol, several reputable suppliers cater to the needs of the research and development community, from small-scale laboratory use to bulk quantities for process chemistry. Below is a comparative table of prominent suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich (MilliporeSigma) | 76361-99-4 | 97% | Gram to multi-gram scales | A leading global supplier with extensive technical documentation.[1][2] |

| Thermo Fisher Scientific (Alfa Aesar) | 76361-99-4 | Varies by product | Research and bulk quantities | Offers a broad portfolio of research chemicals and materials.[2] |

| BLDpharm | 101935-40-4 | Varies | Milligram to kilogram scales | A manufacturer and supplier of a vast catalog of research chemicals.[3][4] |

| Advanced ChemBlocks Inc. | 889939-22-4 (Isomer) | 95% | Gram scales | Specializes in novel building blocks for research.[5] |

| Simson Pharma Limited | 88275-88-1 (Isomer) | High Purity | Custom quantities | Provides high-quality compounds with Certificates of Analysis. |

When selecting a supplier, it is imperative to consider not only the purity and cost but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and a Safety Data Sheet (SDS). These documents provide critical information on the identity, purity, and potential hazards of the compound.

Visualizing the Core Structure

To fully appreciate its synthetic potential, a clear understanding of the molecule's structure is essential.

Caption: Chemical structure of 3-Bromo-2-nitrophenol.

Key Synthetic Transformations and Mechanistic Considerations

The true power of 3-Bromo-2-nitrophenol lies in the differential reactivity of its functional groups. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the acidity of the phenolic proton.

A foundational reaction in the use of this intermediate is the selective reduction of the nitro group to an amine. This transformation is pivotal as it opens up a vast array of subsequent reactions, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems.

Experimental Protocol: Selective Reduction of 3-Bromo-2-nitrophenol to 3-Bromo-2-aminophenol

This protocol details a common and reliable method for the reduction of the nitro group. The choice of tin(II) chloride as the reducing agent in an acidic medium is a classic and effective method for this transformation.

Materials:

-

3-Bromo-2-nitrophenol (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.

-

Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is often exothermic, so controlled addition is crucial.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 3-Bromo-2-aminophenol can be further purified by column chromatography or recrystallization to yield the final product.

Causality Behind Experimental Choices:

-

Tin(II) Chloride: This is a mild and effective reducing agent for nitro groups, often providing high yields with good functional group tolerance.

-

Acidic Medium (HCl): The acidic environment is necessary for the reduction mechanism to proceed efficiently.

-

Neutralization and Extraction: The basic workup is essential to deprotonate the anilinium salt formed during the reaction, rendering the amine product soluble in the organic extraction solvent.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of 3-Bromo-2-aminophenol from 3-Bromo-2-nitrophenol.

Caption: Synthetic workflow for the reduction of 3-Bromo-2-nitrophenol.

Safety and Handling

3-Bromo-2-nitrophenol is a chemical that requires careful handling in a laboratory setting. Based on available Safety Data Sheets (SDS), it is harmful if swallowed, causes skin irritation, and may cause serious eye damage.[1][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[6]

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6][7]

Conclusion

3-Bromo-2-nitrophenol is a strategically important intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and adherence to safe handling practices are essential for its effective utilization in research and development. The synthetic versatility of this compound ensures its continued relevance as a valuable building block in the pursuit of novel chemical entities.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol.

- BLDpharm. (n.d.). Reliable research chemicals supplier.

- The Calculated Chemist. (2023, September 13). Top 10 Suppliers for Laboratory Chemicals and Supplies.

- Lab Alley. (n.d.). Essential Chemicals. On-Budget, On-Time, Every Time.